molecular formula C12H18O2 B7901748 5-Methyl-2-n-propoxyphenethyl alcohol

5-Methyl-2-n-propoxyphenethyl alcohol

Cat. No.: B7901748
M. Wt: 194.27 g/mol
InChI Key: VFDMVSVRQSVYMM-UHFFFAOYSA-N
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Description

5-Methyl-2-n-propoxyphenethyl alcohol is an organic compound belonging to the class of alcohols It features a phenethyl alcohol backbone with a methyl group at the 5-position and a propoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-n-propoxyphenethyl alcohol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. One common method is the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Acid catalysts for hydration, zinc oxide-chromic oxide for industrial hydrogenation

Major Products Formed

    Oxidation: Aldehydes or ketones

    Reduction: Hydrocarbons

    Substitution: Various substituted phenethyl alcohol derivatives

Mechanism of Action

The mechanism of action of 5-Methyl-2-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to various biochemical transformations. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A simple phenethyl alcohol without the methyl and propoxy groups.

    4-Methyl-2-phenylethanol: Similar structure but with a methyl group at the 4-position.

    2-n-Propoxyphenol: Lacks the phenethyl alcohol backbone but has a propoxy group at the 2-position.

Uniqueness

5-Methyl-2-n-propoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(5-methyl-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-8-14-12-5-4-10(2)9-11(12)6-7-13/h4-5,9,13H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMVSVRQSVYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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